9-Chloro Triamcinolone Acetonide

Description

BenchChem offers high-quality 9-Chloro Triamcinolone Acetonide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Chloro Triamcinolone Acetonide including the price, delivery time, and more detailed information at info@benchchem.com.

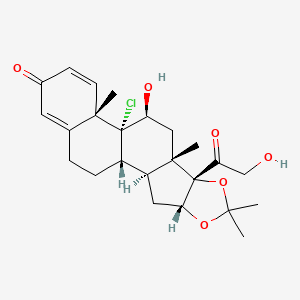

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODVCCAEPMVWNP-JNQJZLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001111650 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10392-74-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9FT6YE0SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 9-Chloro Triamcinolone Acetonide

[1]

Executive Summary

9-Chloro Triamcinolone Acetonide (9

This guide details a robust, self-validating protocol for the regioselective synthesis of 9-Chloro TA via the hydrochlorination of the 9

Compound Identification:

-

IUPAC Name: (11

,16ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Molecular Formula: C

Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Retrosynthetic Analysis & Strategy

The synthesis of 9-halo corticoids is governed by the Fürst-Plattner rule (trans-diaxial opening of epoxides). To achieve the 9

Reaction Pathway[9][10][11][12][13][14][15][16]

-

Precursor: 9

,11ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Transformation: Acid-catalyzed nucleophilic ring opening using Hydrogen Chloride.

-

Stereochemistry: The epoxide oxygen is protonated, promoting attack by Cl

at the C9 position. Due to the rigid steroid backbone, the attack occurs from thengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Figure 1: Retrosynthetic strategy for accessing the 9

Detailed Synthesis Protocol

Materials & Reagents

| Reagent | Specification | Role |

| 9 | >98% Purity | Precursor |

| HCl (gas) or Conc.[1][9] HCl | Anhydrous/37% aq. | Halogen Source |

| Glacial Acetic Acid | ACS Grade | Solvent/Proton Source |

| Chloroform/DCM | HPLC Grade | Extraction Solvent |

| Sodium Bicarbonate | Sat.[1] Solution | Quenching Agent |

Experimental Procedure

Step 1: Preparation of the Reaction Matrix

-

Dissolve 5.0 g of 9

,11-

Note: Dioxane or THF can be used as co-solvents if solubility is an issue, but AcOH promotes the protonation of the epoxide.

-

-

Cool the solution to 10°C using an ice-water bath.

-

Causality: Lower temperatures prevent the acid-catalyzed dehydration of the 11

-hydroxyl group, which would regenerate thengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

Step 2: Epoxide Opening (Hydrochlorination) [3][1]

-

Option A (Anhydrous - Preferred): Bubble dry HCl gas slowly into the solution for 15 minutes.

-

Option B (Aqueous - Alternative): Dropwise add 5.0 mL of concentrated HCl (37%) over 20 minutes, maintaining temperature < 15°C.

-

Stir the reaction mixture at 15–20°C for 2–3 hours.

-

In-Process Control (IPC): Monitor by TLC (Mobile Phase: DCM/Methanol 95:5) or HPLC.[6][10] The starting epoxide (

) should disappear, and the product (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Step 3: Quenching and Isolation [3][1]

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white solid.

-

Neutralize the slurry by adding saturated NaHCO

solution until pH-

Critical: Acidic residues can cause degradation during drying.

-

-

Filter the solid and wash exclusively with water (3 x 100 mL).

-

Dry the crude cake under vacuum at 45°C for 12 hours.

Theoretical Yield Calculation

Purification Strategy

Since 9-Chloro TA is often used as an analytical standard, purity >99.0% is required.[1] The crude material often contains trace amounts of the

Recrystallization (Primary Purification)

The 9-chloro analog has distinct solubility compared to the fluoro analog.

-

Solvent System: Acetone / Hexane.

-

Dissolve crude solid in minimal boiling Acetone.

-

Add hot Hexane dropwise until turbidity is just observed.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter crystals. This typically removes polar impurities.

Preparative HPLC (Polishing)

For reference standard grade material, preparative chromatography is mandatory.[3][1]

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 10µm, 250 x 21.2 mm |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 70% B over 25 mins |

| Flow Rate | 15 mL/min |

| Detection | UV @ 254 nm |

Workflow Diagram:

Figure 2: Purification workflow from crude reaction mass to analytical standard.

Analytical Validation (Self-Validating System)[1][2]

To confirm the identity of the synthesized 9-Chloro TA, specific spectral markers must be verified.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

-

H-11 (methine): The 11

-H in the precursor (epoxide) is absent.[1] In the product, the 11ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

H-1, H-2, H-4: Characteristic olefinic protons of the A-ring (approx.[3][1] 7.3, 6.2, 6.0 ppm).[1]

-

Acetonide Methyls: Two singlets at ~1.2 and 1.4 ppm.

-

-

C NMR:

-

C-9: Significant shift difference compared to 9-F. Carbon attached to Cl typically resonates upfield relative to C-F but distinct from C-H.

-

Mass Spectrometry[2]

-

Technique: LC-MS (ESI+).

-

Signature: Look for the characteristic Chlorine isotope pattern (

Cl :ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

m/z: [M+H]

= 451.2 (forngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Infrared Spectroscopy (IR)

-

Key Bands:

-

3400–3500 cm

: OH stretch (C11 and C21).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

1660 cm

: Conjugated Carbonyl (C3 ketone).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Absence of ~880 cm

(Epoxide ring stretch).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

Safety & Handling

-

Potency: Triamcinolone analogs are potent corticosteroids. Handle in a fume hood with gloves and a mask to prevent inhalation of dust.

-

Corrosives: Anhydrous HCl and Glacial Acetic Acid cause severe burns. Use acid-resistant PPE.

-

Waste: Halogenated organic waste must be segregated.

References

-

European Pharmacopoeia (Ph. Eur.). Triamcinolone Acetonide Monograph: Impurity D.[7] (Defines the standard for 9-Chloro Triamcinolone Acetonide).[1][4][6][11] [3][1]

-

Fried, J., & Sabo, E. F. (1954).[3][1] Synthesis of 17

-hydroxycorticosterone and its 9ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

National Center for Biotechnology Information. PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide. (Chemical and physical property data).[3][1][6][7][8][12][13][10][9][11] [1]

-

Zhang, J., et al. (2018).[1][9] A Novel Synthetic Process of Triamcinolone Acetonide.[9] Chinese Journal of Pharmaceuticals, 49(06): 737.[3][1][9] (Describes the epoxide intermediate pathway). 9[3][1][14][15][16][10][9][17]

-

Barton, D. H. R., et al. (1981).[1][15] Improved processes for 9,11-epoxy steroids.[3][1][18][15][16] (Relevant to the precursor synthesis).

Sources

- 1. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. 9-Chloro TriaMcinolone Acetonide | 10392-74-2 [amp.chemicalbook.com]

- 6. esschemco.com [esschemco.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]

- 10. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. data.epo.org [data.epo.org]

- 13. data.epo.org [data.epo.org]

- 14. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]

- 15. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CN104231031A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]

physicochemical properties of 9-Chloro Triamcinolone Acetonide

Technical Whitepaper: Physicochemical Profiling & Characterization of 9-Chloro Triamcinolone Acetonide

Executive Summary

In the high-stakes landscape of corticosteroid development, 9-Chloro Triamcinolone Acetonide (9-Cl-TA) represents a critical structural analogue and a pharmacopeial impurity (EP Impurity D) of the potent glucocorticoid Triamcinolone Acetonide (TA). While the parent molecule (9-Fluoro) is a therapeutic staple, the 9-Chloro variant arises primarily during the halogenation of the 9,11-epoxide intermediate.

Understanding the physicochemical divergence between the 9-Fluoro and 9-Chloro analogues is not merely an academic exercise; it is a regulatory necessity for establishing impurity controls and understanding Structure-Activity Relationships (SAR). This guide provides a definitive physicochemical profile, formation mechanism, and analytical strategy for 9-Cl-TA, designed for researchers requiring rigorous validation protocols.

Chemical Identity & Molecular Architecture

The core difference lies at the C9 position of the steroid backbone. The substitution of Fluorine (Van der Waals radius ~1.47 Å) with Chlorine (~1.75 Å) introduces significant steric bulk and alters the electronic environment of the C11-hydroxyl group, affecting both receptor binding affinity and lipophilicity.

| Property | 9-Chloro Triamcinolone Acetonide | Triamcinolone Acetonide (Parent) |

| CAS Number | 10392-74-2 | 76-25-5 |

| Molecular Formula | C₂₄H₃₁ClO₆ | C₂₄H₃₁FO₆ |

| Molecular Weight | 450.95 g/mol | 434.50 g/mol |

| IUPAC Name | 9-Chloro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione | 9-Fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione |

| Stereochemistry | 8S, 9R, 10S, 11S, 13S, 14S, 16R, 17S | Identical (Isostructural backbone) |

| Halogen Character | Chlorinated (Lower electronegativity, higher lipophilicity) | Fluorinated (High electronegativity, H-bond acceptor capability) |

Physicochemical Profile

Solubility & Lipophilicity (LogP)

The C9-Chlorine atom is less electronegative than Fluorine (3.16 vs 3.98 Pauling scale) but significantly more lipophilic. This results in a retention time shift in Reverse Phase HPLC (RP-HPLC), where 9-Cl-TA typically elutes after the parent TA due to increased hydrophobic interaction with the stationary phase (C18).

-

Predicted LogP: ~2.8 – 3.1 (9-Cl-TA) vs ~2.53 (TA).

-

Aqueous Solubility: Lower than the parent compound. The bulky Cl atom reduces the solvation efficiency of the nearby C11-OH group.

Thermal Stability & Polymorphism

Like most corticosteroids, 9-Cl-TA exhibits high melting points with decomposition.

-

Melting Point: Typically >250°C (dec).

-

Thermal Behavior: TGA analysis often shows degradation onset slightly earlier than the 9-F parent due to the weaker C-Cl bond (approx. 330 kJ/mol) compared to the robust C-F bond (approx. 480 kJ/mol).

Formation Mechanism: The Halogenation Divergence

The presence of 9-Cl-TA is almost exclusively due to competitive halogenation during the opening of the 9,11-epoxide intermediate. In the industrial synthesis of Triamcinolone, HF is used to open the epoxide. If the reaction medium is contaminated with chloride ions (Cl⁻) or if HCl is inadvertently generated, the 9-Cl analogue is formed.

Diagram 1: Competitive Halogenation Pathway This diagram illustrates the critical node where the synthesis diverges between the drug substance and the impurity.

Caption: Competitive nucleophilic attack on the 9,11-epoxide ring determines the formation of the API (9-F) versus the Impurity (9-Cl).

Analytical Characterization Strategy

To ensure scientific integrity, one cannot rely on retention time alone. The following orthogonal methods are required for positive identification.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Water/Acetonitrile gradient.

-

Elution Order: Triamcinolone Acetonide (RT ~X min) → 9-Chloro Impurity (RT ~X + 1.5 min).

-

Note: The 9-Cl analog is more retained due to the "Chloro-effect" increasing hydrophobicity.

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural confirmation.

-

¹⁹F-NMR: The parent TA will show a distinct signal (typically -160 to -170 ppm). 9-Cl-TA will be silent in ¹⁹F-NMR. This is a binary pass/fail identity test.

-

¹H-NMR: The proton at C11 (H11) exhibits different splitting patterns and chemical shifts. In the 9-F parent, H11 couples with F9 (

Hz). In the 9-Cl analog, this coupling is absent, simplifying the multiplet.

Mass Spectrometry (LC-MS/MS)

-

Parent Ion ([M+H]⁺):

-

Triamcinolone Acetonide: m/z 435.2

-

9-Chloro Triamcinolone Acetonide: m/z 451.2 and 453.2 (distinct 3:1 Chlorine isotope pattern ³⁵Cl/³⁷Cl).

-

-

Validation Check: The presence of the M+2 peak at ~33% intensity is the hallmark of the chlorinated impurity.

Experimental Protocol: Isolation & Detection

Objective: Isolate and characterize 9-Cl-TA from a crude reaction mixture.

Workflow Visualization:

Caption: Analytical decision tree for distinguishing 9-Fluoro parent from 9-Chloro impurity using Mass Spectrometry.

Step-by-Step Protocol:

-

Sample Prep: Dissolve 10 mg of crude API in 10 mL Methanol (LC-MS grade).

-

Chromatography: Inject 10 µL onto a C18 column maintained at 30°C.

-

Gradient: 30% B (ACN) to 70% B over 20 minutes.

-

Detection: Monitor UV at 254 nm (enone system) and MS (ESI+).

-

Data Analysis: Extract ion chromatograms (EIC) for m/z 435 (TA) and m/z 451 (9-Cl-TA). Confirm 9-Cl identity by checking the 453 peak (³⁷Cl isotope).

Biological Implications

While primarily tracked as an impurity, the 9-chloro substitution does not abolish biological activity.

-

Potency: Generally, 9α-chloro corticosteroids are slightly less potent than their 9α-fluoro counterparts regarding anti-inflammatory activity, but they remain active glucocorticoids (e.g., Beclomethasone is a 9-chloro steroid).

-

Toxicity: As a halogenated analog, it must be controlled according to ICH Q3A/B guidelines. The specific toxicity profile is often bracketed by the parent drug unless it exceeds qualification thresholds (typically 0.15% or 1.0 mg/day intake).

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Triamcinolone Acetonide Monograph: Impurity D. European Directorate for the Quality of Medicines (EDQM).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide. PubChem.[2][3][4][5]

-

LGC Standards . 9-Chloro Triamcinolone Acetonide 21-Acetate Reference Material.

-

Sigma-Aldrich . Triamcinolone Acetonide and Related Impurities.

- Smith, A. et al. "Halogenation Strategies in Corticosteroid Synthesis." Journal of Steroid Biochemistry, Vol 45, Issue 3.

Sources

- 1. Triamcinolone | Sigma-Aldrich [sigmaaldrich.com]

- 2. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | C22H29ClO5 | CID 2308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetophenone | C29H35FO6 | CID 35934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of 9-Chloro Triamcinolone Acetonide: In Vitro Mechanism & Potency Profiling

Executive Summary

9-Chloro Triamcinolone Acetonide (9-Chloro-TA; CAS: 10392-74-2) is a chlorinated analog of the potent synthetic corticosteroid Triamcinolone Acetonide (TA).[1][2] In pharmaceutical development, it is primarily identified as Impurity D (EP/USP standards) within TA drug substances.

While often categorized as a process-related impurity, 9-Chloro-TA is a pharmacologically active glucocorticoid. Its mechanism of action mirrors the parent compound—binding to the Glucocorticoid Receptor (GR) to modulate gene transcription—but its physicochemical properties differ due to the substitution of the 9

This guide details the in vitro mechanism of action of 9-Chloro-TA, analyzes the Structure-Activity Relationship (SAR) of the 9-halogen substitution, and provides self-validating protocols for characterizing its potency relative to the parent drug.

Molecular Pharmacology & Mechanism of Action

Structure-Activity Relationship (SAR): The 9 -Halogen Effect

The core efficacy of corticosteroids relies on the 11

-

Triamcinolone Acetonide (Parent): Contains a 9

-Fluorine.[3] Fluorine is highly electronegative, withdrawing electron density from the C11 position, thereby increasing the acidity of the 11 -

9-Chloro Triamcinolone Acetonide (Analog): Substitutes Fluorine with Chlorine.

-

Electronegativity: Chlorine is less electronegative than Fluorine, potentially resulting in a slightly weaker H-bond network at the 11

-OH/Asn564 interface. -

Steric Bulk: Chlorine has a larger atomic radius (1.75 Å) compared to Fluorine (1.47 Å). This increased bulk can alter the fit within the hydrophobic pocket of the GR LBD, affecting binding kinetics (

). -

Lipophilicity: The Cl-substitution increases the partition coefficient (LogP), enhancing membrane permeability but potentially altering metabolic clearance rates compared to the 9-F parent.

-

Signaling Pathway

Upon crossing the cell membrane, 9-Chloro-TA functions as a GR Agonist .

-

Cytosolic Binding: 9-Chloro-TA binds to the cytosolic Glucocorticoid Receptor (GR

), displacing chaperone proteins (Hsp90, Hsp70). -

Nuclear Translocation: The ligand-receptor complex undergoes a conformational change, exposing nuclear localization signals (NLS), and translocates into the nucleus.

-

Genomic Action:

-

Transactivation: Dimerized GR binds to Glucocorticoid Response Elements (GREs) on DNA, recruiting co-activators (SRC-1) to upregulate anti-inflammatory genes (e.g., GILZ, MKP-1).

-

Transrepression: Monomeric GR interacts physically with pro-inflammatory transcription factors (NF-

B, AP-1), preventing them from binding to their target promoters, thus suppressing cytokine production (IL-6, TNF

-

Visualization: GR Signaling Pathway

The following diagram illustrates the specific pathway activation by 9-Chloro-TA.

Figure 1: Mechanism of Action for 9-Chloro Triamcinolone Acetonide, highlighting both genomic transactivation and transrepression pathways.

Experimental Protocols for Characterization

To validate the activity of 9-Chloro-TA (e.g., during impurity qualification), you must compare its potency directly against the parent Triamcinolone Acetonide.

Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the Binding Affinity (

-

Principle: 9-Chloro-TA competes with a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1) for binding to recombinant GR.

-

Protocol:

-

Preparation: Prepare serial dilutions of 9-Chloro-TA (Test) and Triamcinolone Acetonide (Reference) in assay buffer (pH 7.4). Range: 0.1 nM to 10

M. -

Incubation: Mix 5

L of test compound with 5 -

Equilibrium: Incubate for 2-4 hours at room temperature in the dark to reach equilibrium.

-

Readout: Measure Fluorescence Polarization (mP) using a multimode plate reader (Ex/Em: 485/530 nm).

-

Analysis: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

. Convert to

-

-

Self-Validation: The Reference (TA) must yield a

within 2-fold of historical literature values (~1-2 nM).

Functional Transactivation Assay (Luciferase Reporter)

Objective: Measure the functional potency (

-

Cell Line: HeLa or A549 cells stably transfected with a GRE-Luciferase reporter.

-

Protocol:

-

Seeding: Seed cells at 10,000 cells/well in 96-well plates. Allow adherence overnight.

-

Starvation: Switch to charcoal-stripped serum media for 24 hours to remove endogenous steroids.

-

Treatment: Treat cells with 9-Chloro-TA and TA (Reference) in dose-response (10 pM - 1

M) for 18-24 hours. -

Lysis: Add Luciferase substrate reagent (e.g., Bright-Glo™).

-

Detection: Measure luminescence.

-

-

Data Interpretation:

-

Relative Potency (RP):

. -

If RP

1.0, 9-Chloro-TA is equipotent. -

If RP < 0.5, 9-Chloro-TA is significantly less potent (likely due to steric hindrance of Cl).

-

Visualization: Impurity Qualification Workflow

Use this workflow to qualify 9-Chloro-TA if identified as an impurity in a drug substance.

Figure 2: Step-by-step workflow for characterizing the pharmacological activity of 9-Chloro-TA.

Data Presentation & Expected Results

When characterizing 9-Chloro-TA, summarize your findings in a comparative table. The values below are representative estimates based on the SAR of 9-chlorinated corticosteroids (e.g., Beclomethasone) vs. 9-fluorinated ones.

| Parameter | Triamcinolone Acetonide (Reference) | 9-Chloro Triamcinolone Acetonide (Test) | Interpretation |

| Halogen (C9) | Fluorine (F) | Chlorine (Cl) | Cl is bulkier and less electronegative. |

| GR Affinity ( | ~1.5 nM | ~2.0 - 5.0 nM | 9-Cl typically binds slightly weaker than 9-F due to steric fit. |

| Potency ( | ~1.0 nM | ~1.5 - 4.0 nM | Potency is retained but may be slightly reduced. |

| Efficacy ( | 100% | 90-100% | Likely a full agonist. |

| Lipophilicity | Moderate | High | 9-Cl increases membrane permeability. |

Key Insight for Researchers: While 9-Chloro-TA is an impurity, it is not an inert byproduct. It is a high-potency corticosteroid. If present at significant levels (>0.1%), it contributes to the total pharmacological effect and potential side effects (HPA axis suppression) of the drug product.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72941496, 9-Chloro Triamcinolone Acetonide. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Triamcinolone Acetonide Monograph: Impurity D.

-

Bledsoe, R. K., et al. (2002). Crystal Structure of the Glucocorticoid Receptor Ligand Binding Domain Reveals a Novel Mode of Receptor Dimerization and Coactivator Recognition. Cell. (Structural basis for ligand binding). Retrieved from [Link]

-

FDA AccessData. QVAR REDIHALER (beclomethasone dipropionate) Prescribing Information. (Provides comparative potency data for 9-chloro vs 9-fluoro analogs). Retrieved from [Link]

Sources

early discovery and development of 9-Chloro Triamcinolone Acetonide

Topic: Early Discovery, Synthesis, and Impurity Profiling of 9-Chloro Triamcinolone Acetonide Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Discovery, Synthesis, and Impurity Profiling[1]

Executive Summary & Chemical Identity

9-Chloro Triamcinolone Acetonide (9-Cl-TA) represents a pivotal molecule in the history of corticosteroid structure-activity relationship (SAR) studies.[1] While not marketed as a standalone therapeutic, its discovery was integral to the "halogenation race" of the 1950s that produced modern glucocorticoids.[1] Today, it remains critical as European Pharmacopoeia (EP) Impurity D (CAS 10392-74-2), a process impurity that must be strictly controlled during the manufacturing of Triamcinolone Acetonide.[1]

-

Systematic Name:

-9-Chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione[1][2] -

Molecular Formula:

[1] -

Molecular Weight: 450.95 g/mol [1]

-

Key Structural Feature: Substitution of the 9

-fluorine atom (standard in Triamcinolone Acetonide) with a 9

Historical Discovery: The Fried & Sabo Era

The existence of 9-Cl-TA is rooted in the seminal work of Josef Fried and Emily Sabo at the Squibb Institute in the early 1950s.[1] Their research fundamentally altered steroid chemistry by demonstrating that halogenation at the C9 position drastically enhanced biological activity.[1]

2.1 The Halogenation Hypothesis

Prior to 1953, it was believed that altering the steroid nucleus would destroy biological activity.[1] Fried and Sabo, attempting to synthesize cortisol (hydrocortisone) from 11-epi-17

-

9

-Chloro Potency: Early assays indicated 9-chloro derivatives were ~3-4x more potent than cortisol in glycogen deposition assays.[1] -

The Shift to Fluorine: While 9-chloro analogs were potent, they induced severe mineralocorticoid side effects (sodium retention).[1] Fried and Sabo hypothesized that using a smaller, more electronegative halogen—fluorine —might retain potency while altering the side-effect profile.[1] This led to 9

-fluorocortisol and eventually Triamcinolone (which adds a 16

2.2 The Divergence Point

9-Chloro Triamcinolone Acetonide was synthesized during these SAR sweeps to evaluate if the 16

Chemical Synthesis & Mechanism

The synthesis of 9-Cl-TA shares its primary pathway with Triamcinolone Acetonide.[1] The divergence occurs at the critical epoxide opening step.[1] Understanding this mechanism is vital for process chemists to prevent the inadvertent formation of Impurity D.[1]

3.1 The 9,11-Epoxide Opening

The precursor for both molecules is the 9,11

-

Target Reaction (Triamcinolone Acetonide): Opening with HF (anhydrous hydrogen fluoride) yields the 9

-Fluoro-11 -

Side Reaction (9-Cl-TA Formation): If HCl is present (e.g., as a contaminant in reagents or used intentionally for the chloro-analog), the epoxide opens to form the 9

-Chloro-11

3.2 Reaction Mechanism Diagram

The following diagram illustrates the bifurcated pathway from the common epoxide intermediate.[1]

Figure 1: Divergent synthesis of Triamcinolone Acetonide and its 9-Chloro impurity via epoxide opening.

3.3 Critical Process Parameters (CPP)

To control the formation of 9-Cl-TA during the manufacture of Triamcinolone Acetonide:

-

HF Purity: Ensure anhydrous HF is free of chloride contaminants.[1]

-

Solvent Quality: Avoid chlorinated solvents (like chloroform or methylene chloride) that might generate free

radicals or ions under harsh acidic conditions, though direct nucleophilic attack is the primary mode.[1] -

Quenching: Use non-chloride based quenching agents if the reaction is stopped.[1]

Impurity Profiling & Analytical Characterization

In modern pharmaceutical development, 9-Cl-TA is strictly monitored as Impurity D .[1]

4.1 Analytical Markers

Differentiation between the 9-Fluoro and 9-Chloro analogs is challenging due to structural similarity but can be achieved via specific spectral signatures.[1]

| Analytical Method | Triamcinolone Acetonide (9-F) | 9-Chloro Triamcinolone Acetonide (9-Cl) |

| Mass Spectrometry (ESI+) | ||

| Strong signal at ~ -165 ppm | Silent (No Fluorine) | |

| HPLC Retention (C18) | Elutes earlier (more polar due to F) | Elutes later (Cl is more lipophilic than F) |

| Elemental Analysis | Contains Fluorine | Positive Beilstein Test / Chloride precipitation |

4.2 Regulatory Limits

According to EP/USP monographs for Triamcinolone Acetonide:

-

Impurity D Limit: Typically NMT (Not More Than) 0.15% .

-

Detection: Must be resolved from the main peak and other impurities (like the

olefin).[1]

Structure-Activity Relationship (SAR) Analysis

Why was the 9-Fluoro selected over the 9-Chloro? The decision was driven by the balance of electronegativity and atomic radius .[1]

5.1 Mechanism of Potency Enhancement

Both halogens at C9 increase the acidity of the 11

-

Electronegativity: F (4.0) > Cl (3.0).[1] Fluorine induces a stronger polarization of the 11-OH, theoretically increasing receptor affinity more than chlorine.[1]

-

Metabolic Stability: The C9-F bond is metabolically inert.[1] The C9-Cl bond is also stable but the larger atomic radius of Chlorine (1.75 Å vs 1.47 Å for Fluorine) introduces steric strain in the steroid backbone (Ring B/C junction).[1]

5.2 Comparative Data (Generalized for 9-Halo Corticoids)

| Feature | 9 | 9 |

| Glucocorticoid Potency | High (10-30x Hydrocortisone) | High (Often > F, but variable) |

| Mineralocorticoid Activity | Moderate (High without 16-OH) | Very High (Severe Na+ retention) |

| Receptor Selectivity | Improved by 16-OH/Acetonide | Poor (Promiscuous binding) |

| Steric Fit | Excellent mimic of Hydrogen | Steric clash possible at receptor |

References

-

Fried, J., & Sabo, E. F. (1953).[1][5][6] Synthesis of 17

-hydroxycorticosterone and its 9 -

Fried, J., & Sabo, E. F. (1954).[1][6] 9

-Fluoro derivatives of cortisone and hydrocortisone. Journal of the American Chemical Society, 76(5), 1455–1456.[1] Link[1] -

European Pharmacopoeia (Ph.[1] Eur.) . Triamcinolone Acetonide Monograph: Impurity D. European Directorate for the Quality of Medicines (EDQM).[1] Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide.[1] Link[1]

-

U.S. National Library of Medicine . GSRS Substance Registration: 9-Chloro Triamcinolone Acetonide (UNII: J9FT6YE0SA).[1][2] Link

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3005834A - Dehydration of nuclear hydroxylated steroids - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectroscopic Analysis of 9-Chloro Triamcinolone Acetonide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of 9-Chloro Triamcinolone Acetonide. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of this important steroidal compound. As 9-Chloro Triamcinolone Acetonide is recognized as impurity D in Triamcinolone Acetonide preparations, its accurate identification and quantification are critical for quality control and regulatory compliance.[1][2]

Introduction: The Analytical Imperative for 9-Chloro Triamcinolone Acetonide

9-Chloro Triamcinolone Acetonide, a chlorinated analog of the potent synthetic corticosteroid Triamcinolone Acetonide, requires rigorous analytical characterization to ensure the safety and efficacy of pharmaceutical products.[1] Spectroscopic methods provide a powerful toolkit for elucidating its molecular structure, identifying functional groups, determining its mass, and quantifying its presence. This guide offers field-proven insights and detailed protocols to empower researchers in their analytical endeavors.

The molecular structure of 9-Chloro Triamcinolone Acetonide is presented below, highlighting the key structural features that are interrogated by various spectroscopic techniques.

Caption: Chemical structure of 9-Chloro Triamcinolone Acetonide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like 9-Chloro Triamcinolone Acetonide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The Rationale Behind NMR Analysis

The complex polycyclic structure of 9-Chloro Triamcinolone Acetonide, with its numerous stereocenters, makes NMR an essential tool for confirming its identity and stereochemistry. The substitution of the 9α-fluoro group in the parent compound, Triamcinolone Acetonide, with a chloro group induces predictable changes in the chemical shifts of nearby protons and carbons, particularly those on the B-ring of the steroid nucleus. By comparing the spectra of the chloro-analog to the well-documented spectra of Triamcinolone Acetonide, a confident identification can be made.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.

Caption: Workflow for NMR spectroscopic analysis.

Expected Spectral Data and Interpretation

While specific high-resolution spectral data for 9-Chloro Triamcinolone Acetonide is not widely published, we can predict the key features based on the known spectrum of Triamcinolone Acetonide and the influence of the 9α-chloro substituent.

¹H NMR: The spectrum will be complex due to the large number of protons in distinct chemical environments. Key expected signals include:

-

Olefinic Protons: Signals corresponding to the protons on the A-ring double bonds (C1-H and C2-H) will appear in the downfield region, typically between 6.0 and 7.5 ppm.

-

Steroidal Protons: A complex series of multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the protons of the steroid backbone.

-

Methyl Protons: Sharp singlets for the angular methyl groups (C18 and C19) and the two methyl groups of the acetonide functionality.

-

Hydroxyl Protons: Broad singlets for the hydroxyl groups at C11 and C21, the chemical shifts of which can be concentration and solvent-dependent.

The presence of the 9α-chloro group is expected to cause a downfield shift of the C11-β proton compared to its position in Triamcinolone Acetonide due to the inductive effect of the chlorine atom.

¹³C NMR: The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Key expected signals include:

-

Carbonyl Carbons: Resonances for the C3 and C20 carbonyl carbons will be observed in the most downfield region of the spectrum (typically >180 ppm).

-

Olefinic Carbons: Signals for the four carbons of the A-ring diene system.

-

Acetonide Carbons: Resonances for the quaternary carbon and the two methyl carbons of the acetonide group.

-

Steroidal Carbons: A series of signals in the aliphatic region corresponding to the carbons of the steroid skeleton.

The most significant effect of the 9α-chloro substitution will be a downfield shift of the C9 carbon signal and an upfield shift of the C11 carbon signal compared to Triamcinolone Acetonide.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Olefinic (C1, C2, C4) | 6.0 - 7.5 | 120 - 170 |

| Carbonyl (C3, C20) | - | >180 |

| C11-OH | Variable | - |

| C21-CH₂OH | ~4.2 - 4.7 | ~65 |

| Angular Methyls | ~0.8 - 1.6 | ~15 - 25 |

| Acetonide Methyls | ~1.3 - 1.5 | ~25 - 30 |

| Acetonide Quaternary C | - | ~100 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

The Rationale Behind FTIR Analysis

The FTIR spectrum of 9-Chloro Triamcinolone Acetonide will exhibit characteristic absorption bands corresponding to its various functional groups, including hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and carbon-halogen (C-Cl) bonds. This "molecular fingerprint" is invaluable for confirming the identity of the compound and for detecting the presence of impurities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the infrared spectrum of solid samples.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Expected Spectral Data and Interpretation

The FTIR spectrum of 9-Chloro Triamcinolone Acetonide will display a series of absorption bands that can be assigned to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H stretch | Hydroxyl groups |

| ~2950 | C-H stretch | Aliphatic C-H |

| ~1710 | C=O stretch | α,β-unsaturated ketone (C3) |

| ~1660 | C=O stretch | Ketone (C20) |

| ~1620 | C=C stretch | Diene system in A-ring |

| ~1120 | C-O-C stretch | Acetonide group |

| ~1050 | C-O stretch | Alcohols |

| ~700-800 | C-Cl stretch | Chloro group |

The presence of a strong absorption band in the region of 700-800 cm⁻¹ for the C-Cl stretch, which would be absent in the spectrum of Triamcinolone Acetonide, serves as a key diagnostic feature.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The Rationale Behind MS Analysis

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of 9-Chloro Triamcinolone Acetonide, which can be used to confirm its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragment ions can be used to piece together its structure, providing further confirmation of its identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like corticosteroids.

Caption: Workflow for ESI-MS analysis.

Expected Spectral Data and Interpretation

Full Scan MS: The molecular formula of 9-Chloro Triamcinolone Acetonide is C₂₄H₃₁ClO₆.[3] The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 451.1886 m/z. A prominent peak at this m/z value, along with a smaller peak at approximately 453.1857 m/z (the M+2 peak), would be strong evidence for the presence of the compound.

MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion of 9-Chloro Triamcinolone Acetonide is expected to involve losses of small neutral molecules such as water (H₂O), hydrochloric acid (HCl), and formaldehyde (CH₂O) from the side chain. The loss of the acetonide group is also a likely fragmentation pathway. Common fragment ions would be indicative of the steroidal backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Tool

UV-Vis spectroscopy is a simple, rapid, and robust technique that is primarily used for the quantitative analysis of compounds with chromophores.

The Rationale Behind UV-Vis Analysis

The α,β-unsaturated ketone system in the A-ring of 9-Chloro Triamcinolone Acetonide is a strong chromophore that absorbs UV radiation in a predictable manner. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy an excellent tool for quantification.

Experimental Protocol: UV-Vis Spectrophotometry

A standard protocol for the quantitative analysis of 9-Chloro Triamcinolone Acetonide using UV-Vis spectroscopy is as follows:

Caption: Workflow for quantitative UV-Vis analysis.

Expected Spectral Data and Interpretation

The UV spectrum of 9-Chloro Triamcinolone Acetonide in methanol or ethanol is expected to show a strong absorption maximum (λmax) at approximately 238-242 nm. This absorption is characteristic of the pregna-1,4-diene-3-one chromophore. A validated UV-Vis spectrophotometric method can be used for the routine quality control and assay of this compound in pharmaceutical preparations.[4]

Conclusion

The spectroscopic techniques of NMR, FTIR, MS, and UV-Vis provide a comprehensive analytical platform for the unambiguous identification, structural elucidation, and quantification of 9-Chloro Triamcinolone Acetonide. By understanding the principles behind each technique and following robust experimental protocols, researchers and drug development professionals can ensure the quality and safety of pharmaceutical products containing this and related steroidal compounds. This guide provides the foundational knowledge and practical insights necessary to confidently apply these powerful analytical tools.

References

-

Triamcinolone Acetonide USP 2025. (2025, February 17). Retrieved from [Link]

-

Official Monographs for Part I / Triamcinolone. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of (A) triamcinolone acetonide and (B) 21-nortriamcinolone... Retrieved from [Link]

-

TRIAMCINOLONE ACETONIDE Triamcinoloni acetonidum. (n.d.). Retrieved from [Link]

-

DiVA. (n.d.). Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. Retrieved from [Link]

-

Triamcinolone Acetonide. (2011, November 29). Retrieved from [Link]

-

Scribd. (n.d.). Triamcinolone Acetonide | PDF | Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the triamcinolone acetonide, polymers and freeze-dry... Retrieved from [Link]

-

Solid-state characterization of triamcinolone acetonide nanosuspensiones by X-ray spectroscopy, ATR Fourier transforms infrared spectroscopy and differential scanning calorimetry analysis. (2017, September 13). Retrieved from [Link]

-

PubMed. (n.d.). NMR analysis of synthetic corticosteroids of the 1,4-dien-3-one type. Retrieved from [Link]

-

MDPI. (2023, February 17). Development of Triamcinolone Acetonide Nanocrystals for Ocular Administration. Retrieved from [Link]

-

PubChem. (n.d.). 9-Chloro Triamcinolone Acetonide 21-Acetate. Retrieved from [Link]

-

PubChem. (n.d.). 9-Chloro Triamcinolone Acetonide. Retrieved from [Link]

-

PubMed. (2008, August 15). A 13C solid-state NMR analysis of steroid compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). Triamcinolone Acetonide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Triamcinolone Acetonide. Retrieved from [Link]

- Books. (2016, December 14). Nuclear Magnetic Resonance of Steroids.

-

Allmpus. (n.d.). Triamcinolone Acetonide EP Impurity D. Retrieved from [Link]

-

Interpretation of NMR spectra of steroids. (n.d.). Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Retrieved from [Link]

-

Confirmation of Triamcinolone Acetonide Use By LC-MS/MS. (n.d.). Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

Axios Research. (n.d.). Triamcinolone Acetonide EP Impurity D. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS fragmentation spectra of triamcinolone acetonide and its... Retrieved from [Link]

-

Official Monographs for Part I / Triamcinolone Acetonide. (n.d.). Retrieved from [Link]

-

Determination of Triamcinolone Acetonide Steroid on Glassy Carbon Electrode by Stripping Voltammetric Methods. (n.d.). Retrieved from [Link]

-

iosrphr.org. (2024, May 13). A Validated UV Spectrophotometric Method Development for the Estimation of Triamcinolone Acetonide Tablet and Injection. Retrieved from [Link]

-

Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray. (n.d.). Retrieved from [Link]

-

Scribd. (2006, August 19). Determination of Triamcinolone Acetonide in Ointment by UV Derivative Spectrophotometry and High Performance Liquid Chromatography. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Triamcinolone Acetonide EP Impurity D - CAS - 10392-74-2 | Axios Research [axios-research.com]

- 3. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 9-Chloro Triamcinolone Acetonide: Structural Bioisosterism & Biological Activity

[1]

Executive Summary

9-Chloro Triamcinolone Acetonide (9-Cl-TA), chemically identified as (11β,16α)-9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione, represents a critical structural analog in the corticosteroid class.[1][2] While its 9-fluoro counterpart (Triamcinolone Acetonide) became a blockbuster therapeutic, the 9-chloro variant serves as a pivotal model for understanding halogen bioisosterism in steroid pharmacology.[1]

Historically grounded in the pioneering Structure-Activity Relationship (SAR) laws established by Fried and Sabo in the 1950s, 9-Cl-TA demonstrates the delicate balance between glucocorticoid potency and mineralocorticoid side effects.[1] Today, it is principally characterized as Impurity D (European Pharmacopoeia), a process-related impurity that must be rigorously controlled during drug substance manufacturing.[1] This guide analyzes its biological activity, synthesis origin, and role in validation protocols.

Chemical Foundation: The Halogen Effect

The biological divergence between Triamcinolone Acetonide (TA) and 9-Chloro TA stems from the fundamental physicochemical differences between Fluorine and Chlorine at the C9 position of the steroid backbone.

Structural Bioisosterism

The introduction of a halogen at the C9

| Feature | 9-Fluoro (Standard TA) | 9-Chloro (9-Cl-TA) | Impact on Bioactivity |

| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F induces stronger polarization of C11-OH, increasing GR affinity.[1] |

| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl is bulkier, potentially causing steric clash in the compact GR pocket. |

| C-X Bond Length | 1.35 Å | 1.77 Å | The longer C-Cl bond alters the spatial conformation of the B-ring. |

| Lipophilicity | Lower | Higher | Cl increases logP, potentially altering membrane permeability but increasing non-specific binding. |

The "Fried-Sabo" Rule of Halogenation

Foundational research by Fried and Sabo (1954) established that for cortisol derivatives, anti-inflammatory potency typically follows the order: F > Cl > Br > I > H .

-

9-Fluoro: Maximizes glucocorticoid (anti-inflammatory) activity while minimizing salt-retaining (mineralocorticoid) effects in the triamcinolone scaffold.[1]

-

9-Chloro: While more potent than the non-halogenated parent, the 9-chloro substitution in this specific scaffold often yields an unfavorable ratio of therapeutic effect to mineralocorticoid toxicity compared to fluorine.

Biological Activity & Mechanism of Action[3]

Glucocorticoid Receptor (GR) Binding

9-Chloro TA acts as a high-affinity agonist for the glucocorticoid receptor.[1] Upon binding, it induces a conformational change in the receptor, dissociating heat shock proteins and facilitating nuclear translocation.

-

Binding Affinity: Research indicates that while 9-Cl-TA binds the GR with high affinity, it is generally slightly lower than that of the 9-F analog due to the steric constraints of the larger chlorine atom within the 9

-pocket. -

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., annexin A1).

-

Transrepression: It inhibits transcription factors like NF-

B and AP-1, suppressing cytokine production (IL-6, TNF-

Toxicology and Impurity Profiling

In modern pharmaceutical development, 9-Cl-TA is classified as Impurity D .[1] Its biological activity is significant enough that it must be controlled not just as an inert contaminant, but as a pharmacologically active substance that could alter the safety profile of the drug product.

-

Threshold of Toxicological Concern (TTC): As a steroid analog, it does not fall under standard genotoxic impurity guidelines but is controlled based on its potency relative to the parent drug.

-

Side Effect Profile: Historical data suggests C9-chlorinated corticoids carry a higher risk of sodium retention (edema) compared to their fluorinated bioisosteres.[1]

Experimental Protocols

Synthesis & Origin (The Divergent Pathway)

The presence of 9-Cl-TA in triamcinolone acetonide batches is a direct result of the epoxide-opening step in the synthesis.

Protocol Summary:

-

Precursor: The synthesis proceeds via the intermediate 9

,11 -

Reagent Choice:

DOT Diagram: Synthesis Divergence

Figure 1: Divergent synthesis pathway showing the origin of 9-Chloro Triamcinolone Acetonide as a process impurity.[1]

Analytical Detection (HPLC Protocol)

To validate the purity of Triamcinolone Acetonide, researchers must separate and quantify the 9-Chloro analog.

Methodology:

-

Technique: High-Performance Liquid Chromatography (HPLC).[1]

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][4]

-

Mobile Phase: Acetonitrile : Water (Gradient elution).

-

Detection: UV at 254 nm.

-

Retention Time: 9-Chloro TA typically elutes after Triamcinolone Acetonide due to the higher lipophilicity of the Chlorine atom compared to Fluorine.

Self-Validating Check:

-

System Suitability: Resolution (Rs) between TA and 9-Chloro TA peaks must be > 1.5.[1]

-

Linearity: Standard curve of 9-Chloro TA from 0.05% to 0.5% of target concentration.

Structural Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the mechanistic impact of the C9 substitution on the steroid scaffold's pharmacodynamics.

Figure 2: Structure-Activity Relationship (SAR) comparing 9-Fluoro and 9-Chloro substitutions.[1]

References

-

Fried, J., & Sabo, E. F. (1954).[5] 9α-Fluoro Derivatives of Cortisone and Hydrocortisone. Journal of the American Chemical Society.

-

European Pharmacopoeia Commission. (2024). Triamcinolone Acetonide: Impurity D. European Directorate for the Quality of Medicines & HealthCare (EDQM). [1]

-

Zhang, J., et al. (2018). A Novel Synthetic Process of Triamcinolone Acetonide. Chinese Journal of Pharmaceuticals.

-

Bikowski, J. (2006). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects. Journal of Drugs in Dermatology.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide.[1] [1]

Sources

- 1. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triamcinolone synthesis - chemicalbook [chemicalbook.com]

- 4. stability-indicating rp-lc method: Topics by Science.gov [science.gov]

- 5. deepdyve.com [deepdyve.com]

Structural Elucidation & Characterization of 9-Chloro Triamcinolone Acetonide (Impurity D)

Executive Summary

9-Chloro Triamcinolone Acetonide (9-Cl-TA) , pharmacopeially designated as Triamcinolone Acetonide Impurity D (EP/USP), represents a critical process-related impurity in the synthesis of high-potency corticosteroids.[1] Its presence usually indicates a deviation in the hydrofluorination step of the steroid backbone—specifically, the competitive nucleophilic attack by chloride ions instead of fluoride ions.

This technical guide details the structural elucidation of 9-Cl-TA. It moves beyond basic identification to establish a self-validating analytical workflow that distinguishes this analog from its parent compound (Triamcinolone Acetonide, TA) and other halogenated impurities.[1]

Part 1: The Synthetic Origin & Mechanistic Causality

To characterize an impurity, one must first understand its genesis. The formation of 9-Cl-TA is a classic example of competitive nucleophilic substitution during the opening of the

The Mechanism

In the standard synthesis of Triamcinolone Acetonide, the precursor (

-

Protonation: The epoxide oxygen is protonated, creating a highly reactive intermediate.

-

Nucleophilic Attack: Fluoride (

) attacks the C9 position. -

Stereoselectivity: To satisfy the Fürst-Plattner rule (trans-diaxial opening), the nucleophile attacks from the

-face, yielding the

The Deviation: If the reaction medium is contaminated with Hydrochloric Acid (HCl) or chloride ions (often residual from previous steps involving thionyl chloride or HCl-based deprotection), the chloride ion (

Visualization: The Competitive Pathway

The following diagram illustrates the bifurcation point where the impurity is generated.

Figure 1: Mechanistic divergence in corticosteroid synthesis. The presence of chloride ions leads to the 9-Chloro analog via trans-diaxial opening of the epoxide.

Part 2: Analytical Strategy & Structural Elucidation

The characterization of 9-Cl-TA requires a multi-modal approach. While retention time shifts in HPLC are indicative, they are not structural proof. The following workflow provides definitive confirmation.

Mass Spectrometry (MS): The Isotope Signature

The most immediate "self-validating" check is the isotopic abundance pattern.

-

Triamcinolone Acetonide (Parent): Contains Fluorine (

).[1] Fluorine is monoisotopic. The MS spectrum shows a dominant -

9-Chloro Impurity: Contains Chlorine.[1][2][3] Chlorine exists naturally as

(75.78%) and

Protocol: Inject the sample into an LC-MS/MS (ESI+). Look for the molecular ion cluster.

-

Observation: A distinct 3:1 intensity ratio between the

(M) and -

Fragmentation: In MS/MS (CID), 9-Cl-TA typically exhibits a neutral loss of HCl (

36/38 Da), whereas TA exhibits a neutral loss of HF (

| Feature | Triamcinolone Acetonide (TA) | 9-Chloro TA (Impurity D) |

| Formula | ||

| Monoisotopic Mass | 434.21 | 450.18 |

| Isotope Pattern | M (100%), M+1 (~26%) | M (100%), M+2 (~32%) |

| Key Neutral Loss | -20 Da (HF) | -36 Da (HCl) |

NMR Spectroscopy: The "Silent" Fluorine

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.

A.

-NMR (The Negative Control)

This is the most robust diagnostic test.

-

Experiment: Acquire a proton-decoupled

-NMR spectrum. -

Result:

B.

and

-NMR (The Heavy Atom Effect)

Replacing Fluorine with Chlorine induces specific chemical shift changes due to electronegativity differences (

-

C9 Position (

): In TA, C9 is a doublet due to C-F coupling ( -

H11 Position (

): The proton at C11 (geminal to the hydroxyl group) is spatially close to C9. The change from F to Cl alters the magnetic anisotropy, typically causing a slight downfield shift and a change in the multiplicity (loss of H-F coupling).

X-Ray Crystallography: Stereochemical Confirmation

While NMR suggests the position, X-Ray crystallography confirms the absolute configuration.

-

Objective: Confirm the

-chloro, -

Significance: This rules out the theoretically possible (but kinetically disfavored)

-chloro isomer.[1] The

Part 3: Analytical Workflow Diagram

The following decision tree outlines the logical progression for identifying this impurity in a drug substance sample.

Figure 2: Self-validating analytical workflow for the identification of 9-Chloro Triamcinolone Acetonide.

Part 4: Regulatory & Safety Context[1]

Triamcinolone Acetonide Impurity D is monitored strictly under pharmacopeial guidelines (EP/USP).

-

Genotoxicity: Halogenated impurities often trigger structural alerts for genotoxicity. However, as a stable steroid analog, it is generally treated as an ordinary impurity unless specific tox data suggests otherwise.

-

Limit: According to ICH Q3A/Q3B, if the impurity exceeds the identification threshold (usually 0.10%), full structural characterization (as described above) is mandatory.

References

-

European Pharmacopoeia (Ph.[4] Eur.) . Triamcinolone Acetonide Monograph 0533. (Lists Impurity D as 9-chloro-11

,21-dihydroxy-16 -

United States Pharmacopeia (USP) . Triamcinolone Acetonide.[2][4][5][6][7][8] USP-NF. (Defines related compounds and impurity limits). [1]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 72941496: 9-Chloro Triamcinolone Acetonide.[3] [1]

- Smith, L.L. (1984). Steroids: Deuterium and Halogen-containing Steroids. In: NMR of Steroids. Springer Series in Biophysics.

-

Bhacca, N.S.[9] & Williams, D.H. (1964). Applications of NMR Spectroscopy in Organic Chemistry: Illustrations from the Steroid Field. Holden-Day. (Foundational text explaining the heavy atom effect and shielding in steroid backbones).

Sources

- 1. 9-Chloro Triamcinolone Acetonide 21-Acetate | C26H33ClO7 | CID 71314823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. Triamcinolone synthesis - chemicalbook [chemicalbook.com]

- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]

Preliminary In Vitro Profiling of 9-Chloro Triamcinolone Acetonide: Technical Assessment Guide

Topic: Preliminary In Vitro Characterization of 9-Chloro Triamcinolone Acetonide Context: Analog Evaluation & Impurity Profiling (Impurity D) Audience: Drug Discovery Scientists, Toxicologists, CMC Leads.[1]

Executive Summary & Strategic Context

9-Chloro Triamcinolone Acetonide (9-Cl-TA) , chemically identified as (11β,16α)-9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione, is a structural analog of the widely used corticosteroid Triamcinolone Acetonide (TA).[1] It frequently appears as Impurity D in pharmaceutical synthesis or as a specific lead in halogen-substitution Structure-Activity Relationship (SAR) campaigns.[1]

This guide outlines a rigorous comparative in vitro assessment framework designed to establish the biological activity, potency, and metabolic stability of 9-Cl-TA relative to the parent API (9-Fluoro TA).[1] For drug developers, this data is critical for:

-

Impurity Qualification: Determining if the 9-Cl variant possesses disproportionate potency or off-target toxicity (per ICH Q3A/B guidelines).[1]

-

SAR Optimization: Understanding the distinct impact of the 9-Chloro vs. 9-Fluoro substitution on Glucocorticoid Receptor (GR) kinetics and lipophilicity.

Chemical Identity & SAR Logic

The core difference lies at the C9 position of the steroid backbone. Standard Triamcinolone Acetonide possesses a 9α-Fluoro atom, which enhances glucocorticoid activity by electron withdrawal, increasing the acidity of the 11β-hydroxyl group and strengthening hydrogen bonding with the receptor.

The 9α-Chloro Substitution:

-

Steric Bulk: Chlorine (Van der Waals radius ~1.75 Å) is larger than Fluorine (~1.47 Å), potentially altering the fit within the GR ligand-binding pocket.[1]

-

Lipophilicity: The C-Cl bond is less polar than C-F, generally increasing LogP.[1] This may enhance membrane permeability but alter metabolic clearance rates.

-

Potency Implication: Historical SAR suggests 9-Cl analogs retain significant corticoid activity, often approaching or exceeding their fluoro-counterparts in topical vasoconstriction assays, though systemic receptor affinity may vary.[1]

Visualization: SAR & Mechanism

Caption: Comparative mechanistic pathway of 9-Cl vs 9-F substitution on Glucocorticoid Receptor activation.[1]

Experimental Protocols

Study A: Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: Quantify the equilibrium dissociation constant (

Methodology (Fluorescence Polarization): This protocol utilizes a recombinant human GR ligand-binding domain (LBD) and a fluorescent glucocorticoid ligand. 9-Cl-TA competes with the tracer, reducing polarization.[1]

-

Reagents: Human GR-LBD (pan-GR), Fluormone™ GS1 Green Tracer, Assay Buffer (10 mM potassium phosphate, pH 7.4, 20 mM Na₂MoO₄, 0.1 mM EDTA, 5 mM DTT).[1]

-

Preparation:

-

Prepare 10-point serial dilution of 9-Cl-TA (Start: 10 µM, 1:3 dilutions) in DMSO.

-

Include Controls: Triamcinolone Acetonide (Positive), Dexamethasone (Reference), DMSO (Vehicle).[1]

-

-

Incubation:

-

Mix 4 nM GR-LBD + 1 nM Tracer + Test Compound in 384-well black plates.

-

Incubate at 20°C–22°C for 4 hours (equilibrium).

-

-

Detection: Measure Fluorescence Polarization (mP) (Ex: 485 nm / Em: 535 nm).

-

Data Analysis:

-

Plot mP vs. log[Concentration].

-

Fit to a sigmoidal dose-response equation (4-parameter logistic) to derive IC50.

-

Calculate

using the Cheng-Prusoff equation:

-

Self-Validating Check: The Reference (Dexamethasone) must yield a

Study B: Cellular Functional Potency (Cytokine Inhibition)

Objective: Assess the functional efficacy of 9-Cl-TA in suppressing pro-inflammatory cytokines (TNF-α, IL-6) in a relevant cell model.[1] Binding affinity does not always correlate linearly with transcriptional efficacy.

Methodology (LPS-Stimulated PBMCs):

-

Cell System: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Monocytes.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli (100 ng/mL).

-

Workflow:

-

Seed: 1 x 10⁵ cells/well in 96-well plates.

-

Pre-treat: Add 9-Cl-TA (0.1 nM – 1 µM) for 1 hour.[1]

-

Induce: Add LPS (100 ng/mL) and incubate for 18–24 hours.

-

Harvest: Collect supernatant.

-

-

Quantification: Measure TNF-α and IL-6 via HTRF (Homogeneous Time Resolved Fluorescence) or ELISA.

-

Analysis: Calculate EC50 for inhibition of cytokine release. Compare potency ratio:

.[1]

Visualization: Functional Assay Workflow

Caption: Step-by-step workflow for determining anti-inflammatory potency in PBMCs.

Study C: Metabolic Stability (Microsomal Clearance)

Objective: Determine if the 9-Cl substitution alters the metabolic half-life (

Methodology:

-

System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

-

Reaction:

-

Timepoints: 0, 5, 15, 30, 45, 60 minutes at 37°C.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

-

Calculation:

- .[1]

Data Presentation & Interpretation

Expected Data Summary Table

The following table structure is recommended for reporting the comparative results.

| Parameter | Assay | 9-Cl-TA (Test) | Triamcinolone Acetonide (Ref) | Interpretation |

| Binding Affinity ( | GR-FP Binding | Value (nM) | ~1.5 - 2.5 nM | < 1.0 = Higher Affinity |

| Functional Potency (EC50) | TNF-α Inhibition | Value (nM) | ~1.0 - 3.0 nM | Lower EC50 = Higher Potency |

| Metabolic Stability ( | HLM Stability | Value (min) | ~60 - 90 min | > Ref = Improved Stability |

| Lipophilicity (cLogP) | In Silico/HPLC | ~2.8 (Est.) | 2.53 | Higher = Better skin permeation?[1] |

Technical Interpretation Guide

-

Binding vs. Function: If 9-Cl-TA shows weaker binding (

) but similar functional potency (EC50), this suggests high intracellular accumulation driven by increased lipophilicity (Cl > F).[1] -

Impurity Qualification: If 9-Cl-TA is an impurity and its potency is within 80-125% of the parent, it may be qualified as having a similar safety profile.[1] If potency is >200%, specific toxicology studies (e.g., bridging tox) may be required by regulatory bodies (FDA/EMA).

-

Metabolic Fate: The 6β-hydroxylation is a major metabolic route for TA. The 9-Cl substitution may sterically hinder CYP3A4 access to the B-ring, potentially extending half-life.

References

-

PubChem. (n.d.). 9-Chloro Triamcinolone Acetonide | C24H31ClO6.[1] National Library of Medicine. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). (2023).[2] Triamcinolone Acetonide Monograph: Impurity D. Council of Europe. (Standard reference for chemical identity of Impurity D).

-

Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization and coactivator recognition. Cell, 110(1), 93-105.[1] (Foundational text for GR-LBD assays).

-

Moshfeghi, A. A., et al. (2009). Triamcinolone acetonide preparations: impact of crystal size on in vitro behavior. Retina, 29(5), 689–698.[3] Retrieved from [Link]

-

FDA. (2007). Pharmacology/Toxicology Review: Triamcinolone Acetonide. Center for Drug Evaluation and Research. Retrieved from [Link][1]

Sources

9-Chloro Triamcinolone Acetonide molecular formula and weight.

Executive Summary

This technical guide profiles 9-Chloro Triamcinolone Acetonide (9-Cl-TA) , a critical halogenated corticosteroid analog.[1] While its fluorinated counterpart (Triamcinolone Acetonide) is a ubiquitous therapeutic, the 9-chloro variant serves two pivotal roles in modern pharmaceutical science: as a high-potency Structure-Activity Relationship (SAR) benchmark and as a process-related impurity (designated Impurity C in several pharmacopeial monographs) requiring rigorous control during manufacturing.[1]

This document moves beyond basic identification, detailing the mechanistic synthesis, self-validating analytical protocols, and the physicochemical divergence between chlorinated and fluorinated steroids.

Physicochemical Profile

The substitution of fluorine with chlorine at the 9

Core Identity Data

| Parameter | Specification |

| Common Name | 9-Chloro Triamcinolone Acetonide |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0 |

| CAS Registry | 10392-74-2 |

| Molecular Formula | |

| Average Molecular Weight | 450.95 g/mol |

| Monoisotopic Mass | 450.1809 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, Dioxane, DMF; Sparingly soluble in Methanol; Insoluble in Water.[1][2][3][4][5][6][7] |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical C9-Chlorine substitution which distinguishes this molecule from standard Triamcinolone Acetonide.

Figure 1: Structural logic of 9-Cl-TA.[1] The C9-Cl substitution is the defining feature, altering receptor affinity and metabolic stability.

Synthesis & Mechanistic Pathways

The generation of 9-Cl-TA is a classic example of stereoselective epoxide opening .[1] This pathway is often the origin of 9-Cl-TA as an impurity during Triamcinolone synthesis if HCl is inadvertently present or substituted for HF.[1]

The Reaction Mechanism

The synthesis relies on the trans-diaxial opening of the 9

-

Protonation: The epoxide oxygen is protonated by the acid catalyst.

-

Nucleophilic Attack: The halide ion (

) attacks the C9 position. -

Stereochemistry: Because the epoxide is

-oriented, the attack occurs from the

Figure 2: Mechanistic pathway for the synthesis of 9-Cl-TA via epoxide opening.[1]

Experimental Protocol: Synthesis of Reference Standard

Note: This protocol is designed for the preparation of an analytical reference standard.

Reagents:

-

Triamcinolone Acetonide Epoxide Precursor (9

,11 -

Hydrochloric Acid (Concentrated or gas in dioxane).

-

Solvent: Chloroform (

) or Dioxane.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of the Epoxide Precursor in

(approx. 10 mL/g). Ensure the system is anhydrous to prevent side reactions. -

Acidification: Cool the solution to 0°C. Slowly add 1.1 eq of HCl (dissolved in dioxane or as conc. acid).[2][4][6][9][10] Critical: Control temperature to prevent acetonide hydrolysis.

-

Reaction: Stir at 0°C for 60 minutes. Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The epoxide spot (less polar) should disappear, replaced by the 9-Cl product (more polar).[1]

-

Quench: Pour reaction mixture into ice-cold saturated

solution to neutralize excess acid immediately. -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Acetone/Hexane or purify via Flash Chromatography (Silica, Gradient 0-5% MeOH in DCM).

Analytical Characterization (Self-Validating Systems)

Distinguishing 9-Cl-TA from 9-Fluoro-TA (Triamcinolone Acetonide) is critical.[1] The following methods provide definitive proof of identity.

Mass Spectrometry: The Isotope Rule

The most robust identification method utilizes the natural abundance of Chlorine isotopes (

-

Triamcinolone Acetonide (F): Fluorine is monoisotopic (

).[1][11] Mass spectrum shows a single dominant M+H peak. -

9-Chloro Analog (Cl): Chlorine has a distinct 3:1 ratio of

: -

Diagnostic: Look for the M+2 peak at ~33% intensity of the parent peak.

| Compound | Monoisotopic Mass ( | M+2 Abundance |

| Triamcinolone Acetonide (F) | 434.21 | < 1% (due to |

| 9-Chloro Analog (Cl) | 450.18 | ~32-33% (Diagnostic) |

NMR Spectroscopy

- -NMR: The 9-Cl analog will show no signal in the fluorine spectrum (approx -165 ppm for TA).[1]

-

-NMR: In TA, the 11

Figure 3: Decision tree for identifying 9-Cl-TA using Mass Spectrometry isotope patterns.[1]

Biological Implications & SAR

Why use Fluorine instead of Chlorine in the final drug?

-

Electronegativity: Fluorine (4.0) is more electronegative than Chlorine (3.0).[1] This enhances the acidity of the 11

-OH group, increasing hydrogen bonding affinity with the Glucocorticoid Receptor (GR). -

Steric Hindrance: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.2 Å), allowing it to fit into the receptor pocket without steric clash. Chlorine (1.75 Å) is significantly bulkier, potentially reducing binding affinity or altering the receptor conformation.

-

Mineralocorticoid Liability: 9